7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid
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Overview
Description
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzofuran ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions . The reaction conditions often include the use of sodium hydroxide as an alkali, which offers economic advantages for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
For industrial production, optimizing reaction conditions to achieve high yield and purity is crucial. The use of sodium hydroxide in the final step of the synthesis has been shown to be effective, resulting in a total yield of up to 68.3% and a product purity of 99.2% .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway, thereby reducing the expression of proteins involved in fibrosis . This inhibition can lead to decreased lung inflammation and fibrosis, making it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound shares a similar difluoromethoxy group and has been studied for its effects on pulmonary fibrosis.
Uniqueness
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways involved in fibrosis sets it apart from other similar compounds.
Properties
IUPAC Name |
7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJHRRBNHGIATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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